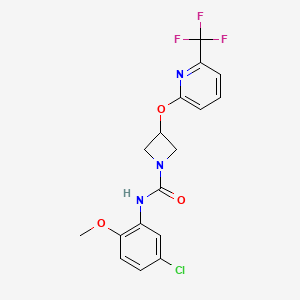

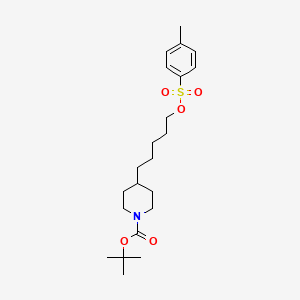

![molecular formula C12H18Cl2N4 B2563434 2-[3-(2-Méthylphényl)triazol-4-yl]propan-2-amine ; dichlorhydrate CAS No. 2470440-36-7](/img/structure/B2563434.png)

2-[3-(2-Méthylphényl)triazol-4-yl]propan-2-amine ; dichlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride is a synthetic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays due to its potential antimicrobial and antifungal properties. It can be used as a lead compound for developing new drugs targeting specific pathogens.

Medicine

In medicine, the compound’s triazole ring is of particular interest for its potential use in antifungal and antiviral drugs. Triazole derivatives are known to inhibit enzymes critical for the survival of certain pathogens, making them valuable in drug development.

Industry

Industrially, the compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a useful intermediate in the production of various commercial products.

Mécanisme D'action

Target of Action

The compound 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride, also known as EN300-27103450, primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the acid-base balance in the body and assists in the transport of carbon dioxide out of tissues.

Mode of Action

EN300-27103450 interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly with the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .

Biochemical Pathways

The inhibition of the Carbonic Anhydrase-II enzyme by EN300-27103450 affects the carbon dioxide transport pathway. This pathway is crucial for removing carbon dioxide, a waste product of cellular respiration, from tissues. The inhibition of the enzyme can lead to an accumulation of carbon dioxide in tissues, affecting cellular functions .

Pharmacokinetics

The compound’s stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions contribute to its bioavailability .

Result of Action

The molecular and cellular effects of EN300-27103450’s action primarily involve the disruption of carbon dioxide transport out of tissues due to the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the acid-base balance within the body and potentially affect various physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.

Substitution Reaction: The 2-methylphenyl group is introduced via a substitution reaction, where a suitable precursor, such as 2-methylphenyl azide, reacts with the triazole intermediate.

Amine Introduction: The propan-2-amine group is then attached to the triazole ring through another substitution reaction, often involving a halide precursor and an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the triazole ring to a more saturated form, though this is less common.

Substitution: The compound can participate in various substitution reactions, especially at the amine and triazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halides, acids, and bases are frequently used in substitution reactions.

Major Products

Oxidation Products: Oxidized amines or imines.

Reduction Products: Saturated triazole derivatives.

Substitution Products: Various substituted triazole derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the specific substitutions found in 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine.

Fluconazole: A well-known antifungal drug that also contains a triazole ring, used for comparison in terms of biological activity.

Voriconazole: Another antifungal agent with a triazole ring, used to highlight differences in efficacy and spectrum of activity.

Uniqueness

2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its 2-methylphenyl group and propan-2-amine moiety provide unique binding characteristics and reactivity, making it a valuable compound for further research and development.

Propriétés

IUPAC Name |

2-[3-(2-methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4.2ClH/c1-9-6-4-5-7-10(9)16-11(8-14-15-16)12(2,3)13;;/h4-8H,13H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLFMWGEZFTZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=N2)C(C)(C)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

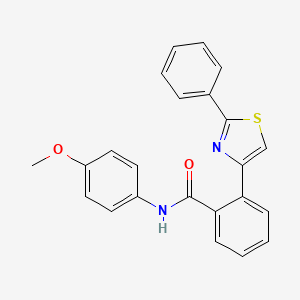

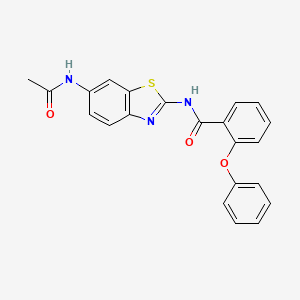

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2563357.png)

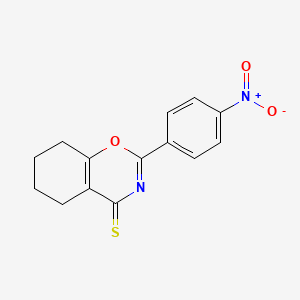

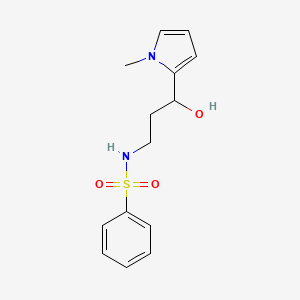

![1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2563361.png)

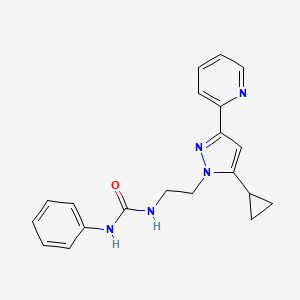

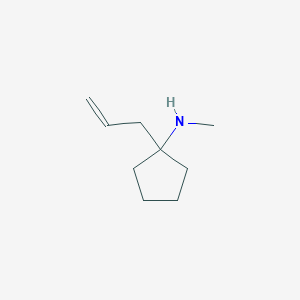

![11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2563362.png)

![2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2563368.png)

![N-(3,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2563372.png)